molecular formula C7H10O3 B1428881 5-Oxaspiro[2.4]heptane-1-carboxylic acid CAS No. 1461705-13-4

5-Oxaspiro[2.4]heptane-1-carboxylic acid

Cat. No. B1428881
M. Wt: 142.15 g/mol
InChI Key: JFLODICQTNGUOG-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.4]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 1461705-13-4 . It has a molecular weight of 142.15 . The IUPAC name for this compound is 5-oxaspiro[2.4]heptane-1-carboxylic acid . The InChI code for this compound is 1S/C7H10O3/c8-6(9)5-3-7(5)1-2-10-4-7/h5H,1-4H2,(H,8,9) .


Synthesis Analysis

A known synthesis of this compound proceeds from itaconic acid ester and ends with the reduction of the cyclic anhydride, 5-oxaspiro[2.4]heptane-4,6-dione, to form the title compound .


Molecular Structure Analysis

The molecular structure of 5-Oxaspiro[2.4]heptane-1-carboxylic acid is represented by the InChI code 1S/C7H10O3/c8-6(9)5-3-7(5)1-2-10-4-7/h5H,1-4H2,(H,8,9) . This compound contains a total of 21 bonds; 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 Oxolane .


Physical And Chemical Properties Analysis

5-Oxaspiro[2.4]heptane-1-carboxylic acid is an oil at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Regioselective Cycloaddition : Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were synthesized through a regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones, demonstrating the compound's utility in the construction of complex spirocyclic architectures (Molchanov & Tran, 2013).
  • Reductive Cleavage and Transformations : The N–O bond in the isoxazolidine ring of methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates can be cleaved with zinc in acetic acid, leading to the formation of 1,3-amino alcohols and subsequent cyclization into bi- or tricyclic lactams/lactones (Molchanov et al., 2016).

Applications in Drug Design and Synthesis

  • Antibacterial Drug Design : Novel compounds designed for treating respiratory tract infections demonstrated potent in vitro antibacterial activity against a range of pathogens, including multidrug-resistant and quinolone-resistant strains. This highlights the compound's relevance in medicinal chemistry for developing new antibacterial drugs (Odagiri et al., 2013).
  • Enantioselective Synthesis : The compound's derivative, axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives, were synthesized using ketoreductase-catalyzed desymmetrization, illustrating its potential in creating building blocks for pharmaceuticals while maintaining high enantiopurity (O'Dowd et al., 2022).

Building Blocks for Novel Compounds

  • Synthesis of Amino Acids : The synthesis of novel amino acids based on the 2-azaspiro[3.3]heptane-6-carboxylic acid structure showcases the utility of the spirocyclic scaffold in biochemistry and drug design, adding to the family of sterically constrained amino acids (Radchenko et al., 2010).
  • Palladium-catalyzed Synthesis : Demonstrates the versatility of 4-oxaspiro[2.4]heptanes in chemical synthesis, where palladium-catalyzed decarboxylative cyclopropanation techniques allow for high selectivity in forming these compounds (Shintani et al., 2012).

Safety And Hazards

The safety information for 5-Oxaspiro[2.4]heptane-1-carboxylic acid includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-oxaspiro[2.4]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)5-3-7(5)1-2-10-4-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLODICQTNGUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxaspiro[2.4]heptane-1-carboxylic acid

CAS RN

1461705-13-4
Record name 5-oxaspiro[2.4]heptane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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